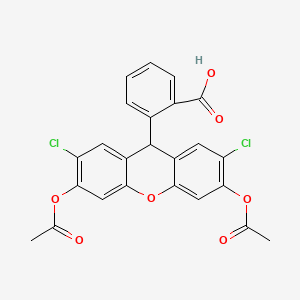

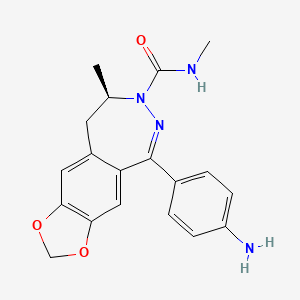

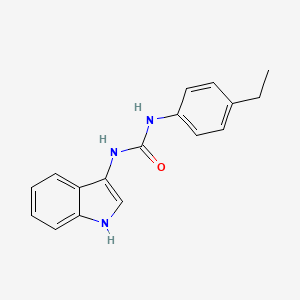

![molecular formula C23H26N3O8P B1672648 (2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)

(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’analogue peptidomimétique 5 est une petite chaîne de type protéine conçue pour imiter un peptide. Les peptidomimétiques sont des composés qui imitent la structure et la fonction des peptides, mais avec une stabilité et une activité biologique améliorées. Ces composés sont souvent utilisés en chimie médicinale pour développer des médicaments qui peuvent agir comme des ligands de récepteurs ou des inhibiteurs enzymatiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’analogue peptidomimétique 5 peut être synthétisé par diverses méthodes, notamment la manipulation de squelettes peptidiques natifs, le couplage d’acides aminés non naturels et la substitution isostérique, où les groupes amino sont remplacés par de l’oxygène ou du soufre . Le processus de synthèse implique souvent la synthèse peptidique en phase solide, qui permet l’ajout séquentiel d’acides aminés à une chaîne peptidique en croissance.

Méthodes de production industrielle : La production industrielle de l’analogue peptidomimétique 5 implique généralement la synthèse peptidique en phase solide à grande échelle. Cette méthode est privilégiée en raison de son efficacité et de sa capacité à produire des composés de haute pureté. Le processus comprend l’utilisation de synthétiseurs peptidiques automatisés, qui facilitent l’assemblage rapide et précis de la chaîne peptidique .

Analyse Des Réactions Chimiques

Types de réactions : L’analogue peptidomimétique 5 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer sa stabilité et son activité biologique .

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogénoalcanes et les nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions sont des analogues peptidomimétiques modifiés présentant une stabilité, une biodisponibilité et une affinité pour les récepteurs améliorées .

4. Applications de la recherche scientifique

L’analogue peptidomimétique 5 a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les interactions protéines-protéines et les mécanismes enzymatiques.

Biologie : Employé dans l’investigation des processus cellulaires et des voies de signalisation.

Industrie : Appliqué dans la conception de nouveaux biomatériaux et systèmes d’administration de médicaments.

Applications De Recherche Scientifique

Peptidomimetic analog 5 has a wide range of applications in scientific research:

Mécanisme D'action

L’analogue peptidomimétique 5 exerce ses effets en imitant la structure des peptides naturels, ce qui lui permet d’interagir avec des enzymes ou des récepteurs spécifiques. Le composé se lie à ces cibles moléculaires, modulant leur activité et influençant diverses voies biologiques . Ce mécanisme est crucial pour ses applications thérapeutiques, car il peut inhiber ou activer des protéines spécifiques impliquées dans les processus pathologiques .

Composés similaires :

Bêta-peptides : Ces composés ont un squelette étendu d’un atome de carbone par rapport aux peptides naturels.

Unicité de l’analogue peptidomimétique 5 : L’analogue peptidomimétique 5 se distingue par sa stabilité et son activité biologique améliorées par rapport aux peptides traditionnels. Sa structure unique permet une meilleure affinité pour les récepteurs et une meilleure sélectivité, ce qui en fait un outil précieux dans la découverte et le développement de médicaments .

Comparaison Avec Des Composés Similaires

Beta-peptides: These compounds have a backbone extended by one carbon atom compared to natural peptides.

Uniqueness of Peptidomimetic Analog 5: Peptidomimetic analog 5 stands out due to its enhanced stability and biological activity compared to traditional peptides. Its unique structure allows for better receptor affinity and selectivity, making it a valuable tool in drug discovery and development .

Propriétés

Formule moléculaire |

C23H26N3O8P |

|---|---|

Poids moléculaire |

503.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[(4-cyanobenzoyl)amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C23H26N3O8P/c1-14(2)11-20(23(29)30)26-22(28)19(25-21(27)17-7-3-16(13-24)4-8-17)12-15-5-9-18(10-6-15)34-35(31,32)33/h3-10,14,19-20H,11-12H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)(H2,31,32,33)/t19-,20-/m0/s1 |

Clé InChI |

HXSAWUQKNZJUNW-PMACEKPBSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N |

SMILES canonique |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ISS610; ISS-610; ISS 610. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

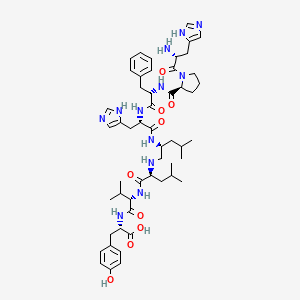

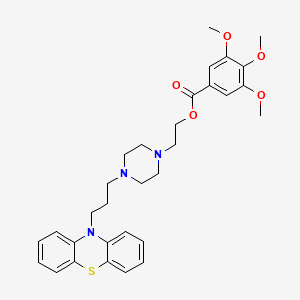

![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)

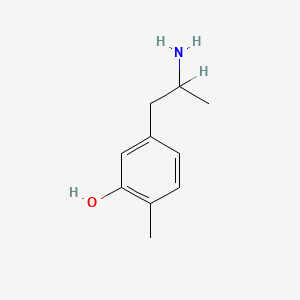

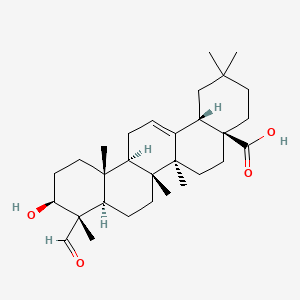

![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)

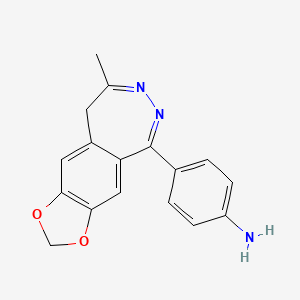

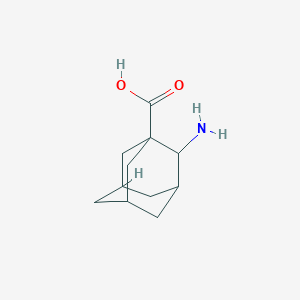

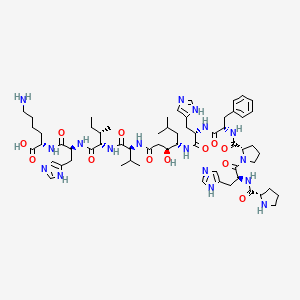

![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)